4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide
Overview
Description
“4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide” is a chemical compound . It is a pale yellow solid and is used for scientific research .
Synthesis Analysis
The synthesis of “4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide” involves complex chemical reactions . It is synthesized with isomeric ligands . More details about the synthesis process can be found in the referenced documents .Molecular Structure Analysis
The molecular structure of “4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide” is complex and has been studied using single crystal X-ray studies .Chemical Reactions Analysis
The chemical reactions involving “4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide” are complex and involve multiple steps .Physical And Chemical Properties Analysis
“4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide” is a pale yellow solid . It has a molecular weight of 205.14 . More details about its physical and chemical properties can be found in the referenced documents .Scientific Research Applications
Agrochemicals and Crop Protection
- Specific Example : 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) serves as a chemical intermediate for synthesizing crop-protection products .
Metal-Organic Frameworks (MOFs) Synthesis
HCV NS5B Polymerase Inhibition
- Application : 4-(Trifluoromethyl)pyridine-2-carboxylic acid is employed in the preparation of pyridylamide as a palm site inhibitor for HCV NS5B polymerase .
Ca2+ Release-Activated Ca2+ (CRAC) Channel Inhibition
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Thermodynamic studies suggest that the binding processes are spontaneous and that hydrogen bonding and van der Waals forces play an important role in these processes .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s ability to interact with its targets . .
properties
IUPAC Name |
4-(trifluoromethyl)pyridine-2-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)4-1-2-12-5(3-4)6(14)13-11/h1-3H,11H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVMJPVUMXUMRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trifluoromethyl-pyridine-2-carboxylic acid hydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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